

pyridine borane spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyridine borane

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of **pyridine borane**. The key nuclei for analysis are ^1H , ^{13}C , and ^{11}B .

Data Summary

The following tables summarize the typical chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for **pyridine borane**, typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **Pyridine Borane**

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2, H-6 (ortho)	~8.74	d	5.9
H-4 (para)	~7.81	t	7.7
H-3, H-5 (meta)	~7.29	t	6.7
BH_3	~2.23-2.27	br q	-

Data sourced from related studies.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **Pyridine Borane**

Carbon Assignment	Chemical Shift (δ) in ppm
C-2, C-6	148.9
C-4	139.6
C-3, C-5	126.9

Data sourced from related studies.[\[1\]](#)[\[2\]](#)

Table 3: ^{11}B NMR Spectroscopic Data for **Pyridine Borane**

Boron Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant ($^1\text{JB-H}$) in Hz
BH_3	~ -12.6 to -13.9	q	~98

The ^{11}B NMR spectrum shows a characteristic quartet due to coupling with the three attached protons.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of **pyridine borane** is as follows:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **pyridine borane** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[\[4\]](#)
 - Ensure the solution is homogeneous by gentle agitation.
- Instrumentation:

- Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.[\[2\]](#)
- Data Acquisition:
 - ^1H NMR: A standard one-dimensional proton pulse-acquire experiment is used. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.[\[4\]](#)
 - ^{13}C NMR: A proton-decoupled ^{13}C experiment is typically performed to obtain singlets for each carbon environment. A greater number of scans is usually required compared to ^1H NMR.
 - ^{11}B NMR: A one-dimensional boron experiment is performed. It is advisable to use a quartz NMR tube to avoid a broad background signal from borosilicate glass tubes.[\[5\]](#)[\[6\]](#) Chemical shifts are reported relative to a $\text{BF}_3 \cdot \text{Et}_2\text{O}$ external standard.[\[2\]](#)
- Data Processing:
 - Apply a Fourier transform to the raw Free Induction Decay (FID) data.[\[4\]](#)
 - Phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the **pyridine borane** molecule.

Data Summary

The key vibrational frequencies for **pyridine borane** are presented in the table below.

Table 4: Key IR Vibrational Frequencies for **Pyridine Borane**

Vibrational Mode	Frequency (cm ⁻¹)
Aromatic C-H stretch	3081
B-H stretch	2370, 2304, 2260
C=C/C=N ring stretch	1617, 1480, 1459
B-N dative bond stretch	~700-950
C-H bend	764

Data sourced from related studies.[1] The B-N dative bond stretch is of particular interest and may be coupled with pyridine's vibrations.[7]

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): This is a common and convenient method. A small amount of the liquid or solid **pyridine borane** is placed directly onto the ATR crystal (e.g., diamond).[8]
 - Thin Film: For liquid samples, a drop can be placed between two KBr or NaCl plates to form a thin film.[8]
- Instrumentation:
 - A commercial Fourier Transform Infrared (FTIR) spectrometer is typically used.[8]
- Data Acquisition:
 - Collect the spectrum in the mid-infrared range (4000-400 cm⁻¹).[8]
 - A spectral resolution of 4 cm⁻¹ is generally sufficient.[8]
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.[8]
 - A background spectrum is recorded and automatically subtracted from the sample spectrum.[8]

- Data Processing:
 - The interferogram is Fourier-transformed to generate the IR spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **pyridine borane**.

Data Summary

Table 5: Mass Spectrometry Data for **Pyridine Borane**

Parameter	Value
Molecular Formula	C ₅ H ₈ BN
Molecular Weight	92.93 g/mol
Mass of Molecular Ion [M] ⁺	93

Data sourced from PubChem and other chemical databases.[9][10]

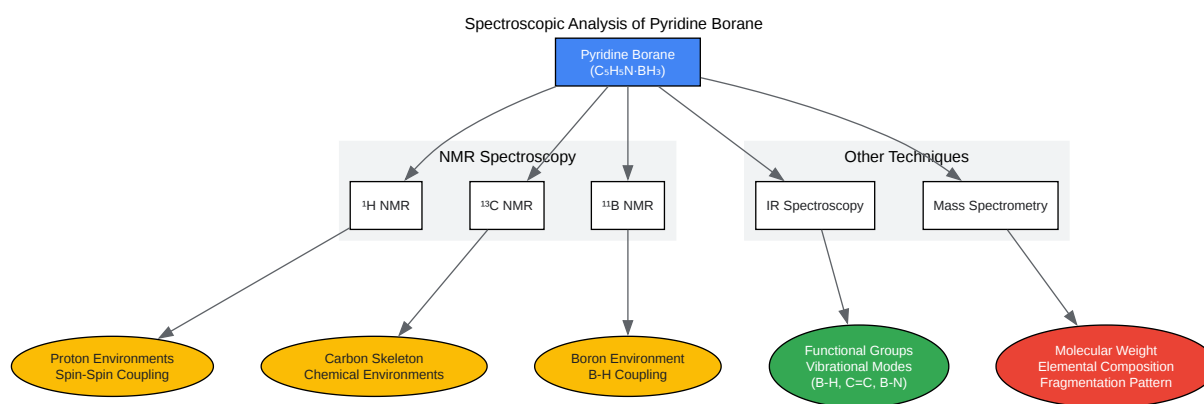
Experimental Protocol for Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **pyridine borane** in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation:
 - A mass spectrometer equipped with an appropriate ionization source is used. Electrospray ionization (ESI) is a common technique for this type of molecule.[11]
- Data Acquisition:
 - The sample is introduced into the mass spectrometer.

- The mass spectrum is recorded over a suitable mass-to-charge (m/z) range (e.g., 50-200).
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain further structural information.

Visualizations

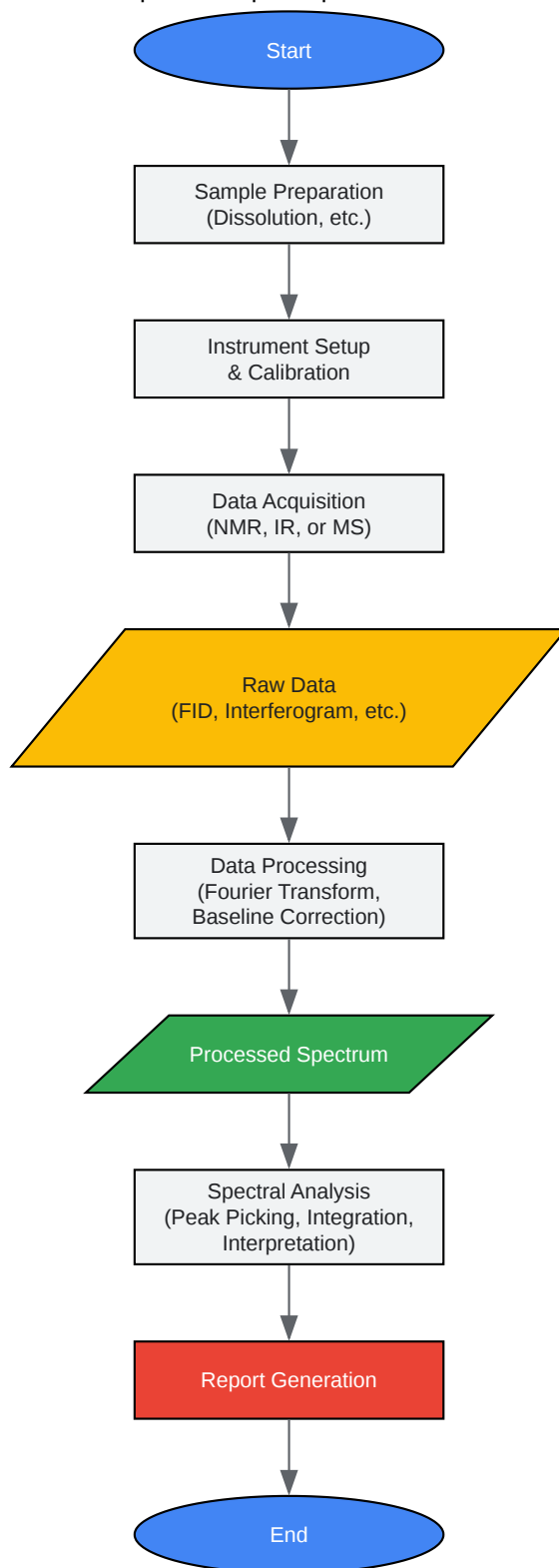
The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.



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Caption: Relationship between spectroscopic techniques and structural information for **pyridine borane**.

General Spectroscopic Experimental Workflow

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Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

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